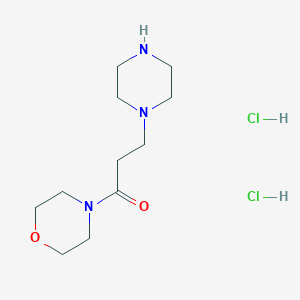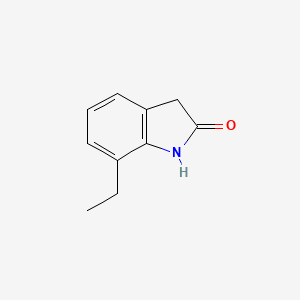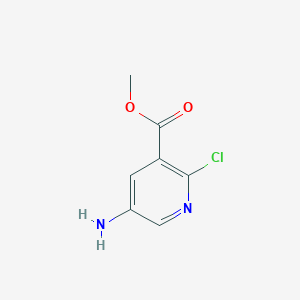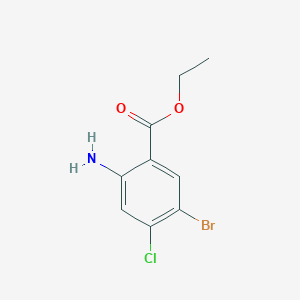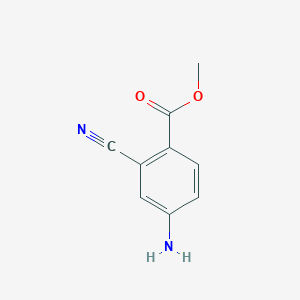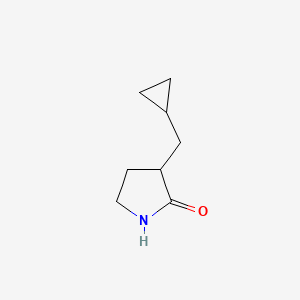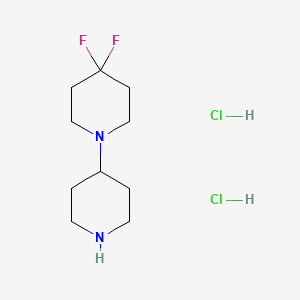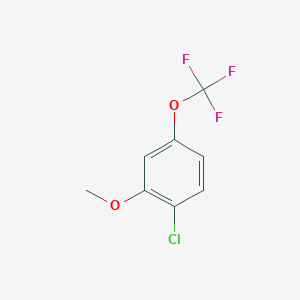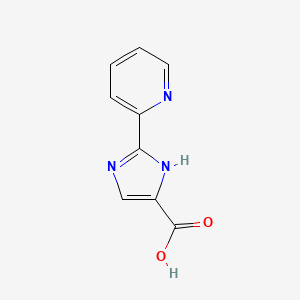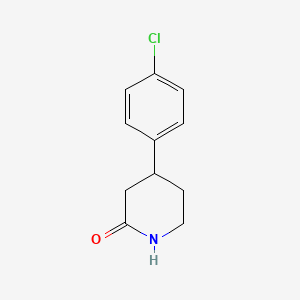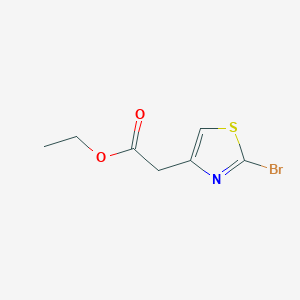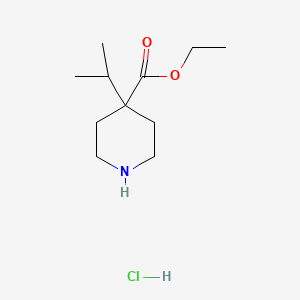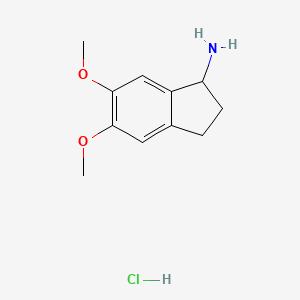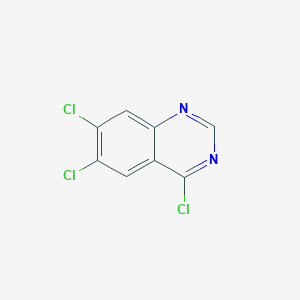
4,6,7-Trichloroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of 4,6,7-Trichloroquinazoline has been successfully applied to 2,4,7-trichloroquinazoline, allowing for the efficient synthesis of quinazolines bearing functionality in specific positions of the heterocyclic ring . The strategy was also extended to 1,3,6-trichloroquinoline for the synthesis and scale-up of a promising 3-aminoisoquinolin-1(2H)-one inhibitor of the dual .
Molecular Structure Analysis
The molecular formula of 4,6,7-Trichloroquinazoline is C8H3Cl3N2 . The average mass is 233.482 Da and the monoisotopic mass is 231.936188 Da .
Physical And Chemical Properties Analysis
4,6,7-Trichloroquinazoline has a molecular weight of 233.48 . It is a powder with a melting point of 143-148°C .
Scientific Research Applications
Application in Medicinal Chemistry
Scientific Field: Medicinal Chemistry
Methods of Application or Experimental Procedures
The researchers designed and synthesized a series of novel 4,6,7-substituted quinazoline derivatives. These compounds were then evaluated for their antiproliferative activities against human cancer cell lines (PC-3, MGC-803, HGC-27, A549, and H1975) .
Results or Outcomes: Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . Further mechanism studies revealed that compound 22s could obviously inhibit the colony formation and migration of MGC-803 cells. At the same time, compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase .
Application in Optoelectronics
Scientific Field: Optoelectronics
Methods of Application or Experimental Procedures: The synthesized derivatives of quinazolines were tested for their fluorescence in CH2Cl2 solution .
Results or Outcomes: The synthesized derivatives exhibit blue or green fluorescence in CH2Cl2 solution (λ em = 430-454 nm) . This property makes them suitable for use in optoelectronic materials .
Application in Anti-Tumor Activity Evaluation
Scientific Field: Bioorganic Chemistry
Methods of Application or Experimental Procedures: The researchers used MTT assay to detect the anti-proliferation activity of 19 compounds on four human tumor cell lines . Cell cycle experiment, cell migration experiment, cell clone experiment and cell apoptosis experiment were used to study the anti-tumor mechanism of compound (XIVm) .
Results or Outcomes: The compound (XIVm) showed the strongest anti-tumor activity against the above four human tumor cells, especially against H1975 cells, with an IC50 value of 1.09 ± 0.04 μM, which was significantly lower than that of 5-fluorouracil (5-FU) . The results of a variety of cell experiments showed that the compound (XIVm) significant anti-tumor activity, such as inhibiting the proliferation and migration of H1975 cells, arresting H1975 cells at G2/M phase, and inducing apoptosis in H1975 cells .
Safety And Hazards
Future Directions
4,6,7-Trichloroquinazoline and its derivatives have shown promising results in anti-cancer research . Further studies are needed to optimize these compounds and evaluate their potential as therapeutic agents. The development of strategies to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines via metal-catalyzed cross-coupling reactions to afford novel polycarbo- or polyheteroatom-substituted derivatives with potential application in pharmaceuticals and materials has attracted considerable interest .
properties
IUPAC Name |
4,6,7-trichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3N2/c9-5-1-4-7(2-6(5)10)12-3-13-8(4)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLMAVSDZYYXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699046 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6,7-Trichloroquinazoline | |
CAS RN |
57940-05-3 | |
| Record name | 4,6,7-Trichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



